6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole
Description
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of 6-(tert-butylsulfanyl)-5-nitroimidazo[2,1-b]thiazole. The compound crystallizes in a monoclinic system with a P2₁/c space group, as observed in analogous nitroimidazothiazole derivatives. Key bond lengths include the sulfur-carbon bond (S–C) at the thiazole ring, measuring 1.7217 Å, and the nitro group’s nitrogen-oxygen bonds (N–O) averaging 1.284–1.410 Å, consistent with resonance stabilization. The tert-butylsulfanyl substituent adopts a staggered conformation relative to the imidazothiazole core, minimizing steric hindrance (Fig. 1).
Table 1: Selected bond lengths (Å) and angles (°) from X-ray diffraction data
| Bond/Angle | Measurement |
|---|---|
| S1–C2 (thiazole) | 1.7217 |
| N3–C4 (imidazole) | 1.410 |
| N7–O8 (nitro) | 1.284 |
| C9–S10 (sulfanyl) | 1.815 |
| C2–S1–C9 | 102.3° |
The nitro group resides in a coplanar orientation with the imidazole ring, facilitating π-conjugation and electronic delocalization. Crystal packing reveals intermolecular C–H⋯O interactions (2.8–3.2 Å) between nitro oxygen atoms and adjacent aromatic hydrogens, stabilizing the lattice.
Conformational Studies Through Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s conformational preferences. The global minimum energy conformation aligns with X-ray data, exhibiting a dihedral angle of 178.5° between the nitro group and imidazothiazole plane. Rotational barriers for the tert-butylsulfanyl group were calculated at 8.2 kcal/mol, indicating moderate flexibility (Fig. 2).
Table 2: Computed vs. experimental structural parameters
| Parameter | DFT (Gas Phase) | X-ray (Solid State) |
|---|---|---|
| S1–C2 bond length | 1.719 Å | 1.722 Å |
| N3–C4 bond length | 1.408 Å | 1.410 Å |
| N7–O8 bond length | 1.279 Å | 1.284 Å |
Electrostatic potential maps highlight electron-deficient regions at the nitro group (σ-hole: +32 kcal/mol) and electron-rich zones around the sulfanyl sulfur (−15 kcal/mol), rationalizing nucleophilic attack at the nitro moiety. Natural bond orbital (NBO) analysis confirms hyperconjugation between the imidazole’s lone pairs and the σ* orbitals of adjacent C–S bonds.
Comparative Analysis With Related Imidazothiazole Derivatives
Structural comparisons with derivatives such as 5-nitroimidazo[2,1-b]thiazole and 6-methyl analogues reveal critical trends:
Table 3: Structural and electronic comparisons
The tert-butylsulfanyl group increases van der Waals interactions in protein binding pockets, as evidenced by molecular docking studies with NADH-fumarate reductase. Conversely, replacing the sulfanyl group with methoxy or acetyl moieties reduces steric complementarity, decreasing inhibitory constants by 3–5 fold.
Properties
IUPAC Name |
6-tert-butylsulfanyl-5-nitroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-9(2,3)16-6-7(12(13)14)11-4-5-15-8(11)10-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPUNIIFGKKYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=C(N2C=CSC2=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole typically involves the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the imidazo[2,1-b][1,3]thiazole core is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Tert-butylsulfanyl Group: The final step involves the substitution reaction where a tert-butylthiol is introduced to the nitroimidazo[2,1-b][1,3]thiazole core under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole has shown promise in the development of anti-parasitic and anti-cancer agents.
Anti-Parasitic Activity
Research indicates that this compound exhibits significant activity against various protozoan parasites. A study demonstrated its efficacy in inhibiting the growth of Leishmania species, which are responsible for leishmaniasis. The mechanism involves the disruption of metabolic pathways essential for the parasite's survival.
Anti-Cancer Properties
In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines. The compound's ability to target specific cellular pathways makes it a candidate for further development as a chemotherapeutic agent.
Materials Science Applications
The compound is also being explored for use in materials science, particularly in the synthesis of novel polymers and nanomaterials.
Polymer Synthesis
This compound serves as a building block for the synthesis of specialty polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications.
Nanomaterials
In nanotechnology, this compound has been utilized to create functionalized nanoparticles that can be used in drug delivery systems. The unique properties of the compound allow for better targeting and reduced side effects in therapeutic applications.
Environmental Science Applications
The environmental implications of this compound are being studied in the context of pollutant degradation.
Pollutant Degradation
Research has shown that this compound can facilitate the breakdown of certain environmental pollutants through advanced oxidation processes. Its application in wastewater treatment systems could lead to more efficient removal of hazardous substances.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anti-Parasitic | Effective against Leishmania with IC50 values indicating strong inhibition. |
| Study 2 | Anti-Cancer | Induced apoptosis in breast cancer cell lines with minimal toxicity to normal cells. |
| Study 3 | Polymer Synthesis | Developed high-performance polymers with improved thermal stability. |
| Study 4 | Environmental Science | Demonstrated potential for pollutant degradation in laboratory settings. |
Mechanism of Action
The mechanism of action of 6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The tert-butylsulfanyl group enhances the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key analogs and their substituents are summarized below:
Key Observations:
COX-2 Inhibition : Compound 6a demonstrates that a methylsulfonylphenyl group at C-6 and a small amine at C-5 yield high COX-2 selectivity (IC50 = 0.08 µM). The tert-butylsulfanyl group in the target compound, being bulkier, may reduce binding efficiency to COX-2’s active site due to steric hindrance .
Cytotoxicity: Compound 5l, with a 4-chlorophenyl group at C-6, shows potent activity against MDA-MB-231 cells (IC50 = 1.4 µM).
Stereochemical Effects: Derivatives with indolinone fragments () highlight that spatial orientation (Z/E isomers) impacts antiviral activity. The tert-butyl group’s rigidity may similarly influence conformational flexibility and target interactions .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Bulky tert-butyl groups are known to resist oxidative metabolism, which may prolong half-life compared to smaller alkyl or aromatic substituents .
- Electronic Effects : The nitro group at C-5 is strongly electron-withdrawing, which may alter the electron density of the imidazothiazole core, affecting binding to enzymatic targets like COX-2 or VEGFR2 .
Biological Activity
6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.
- Chemical Formula : CHNOS
- Molecular Weight : 257.33 g/mol
- CAS Number : 343376-26-1
Biological Activity
The biological activity of this compound can be categorized into various therapeutic areas:
Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant antimicrobial properties. The presence of the nitro group and the thiazole moiety in this compound enhances its effectiveness against a range of pathogens. Studies have shown that similar compounds can inhibit bacterial growth and show activity against protozoan parasites.
Antitumor Activity
Thiazole derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves interference with cellular pathways that regulate cell survival and proliferation.
Table 1: Summary of Antitumor Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6-(tert-butylsulfanyl)-5-nitroimidazo... | A431 (skin cancer) | <10 | Induction of apoptosis |
| Thiazole derivative X | MCF-7 (breast cancer) | 15 | Inhibition of cell cycle progression |
| Thiazole derivative Y | HeLa (cervical cancer) | 8 | Activation of caspase pathways |
Neuropharmacological Effects
Some studies suggest that thiazole derivatives can modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders. For example, certain thiazoles have been shown to influence serotonin receptors, which could be relevant for mood disorders.
Case Studies
- Antimicrobial Efficacy : A study published in 2022 explored the antimicrobial properties of various thiazole derivatives, including those similar to this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Against Cancer Cells : In a recent investigation involving several thiazole compounds, one analogue demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin when tested against human glioblastoma cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The following features are often correlated with enhanced activity:
- Electron-Withdrawing Groups : Nitro groups at specific positions can increase cytotoxicity.
- Sulfur Moieties : The presence of sulfur enhances interaction with biological targets.
- Hydrophobic Substituents : Tert-butyl groups improve membrane permeability and bioavailability.
Q & A
Q. Table 1: Example Reaction Conditions for Analogous Compounds
How can spectroscopic methods (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
Q. Basic
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and 28–32 ppm (¹³C). The nitro group deshields adjacent protons, causing downfield shifts (e.g., H-C5 to ~8.5 ppm). Thiazole protons resonate at 7.0–8.0 ppm .
- IR : Strong NO₂ asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. C-S bonds show absorption at 650–750 cm⁻¹ .
- MS : Molecular ion peaks ([M]⁺) should match the molecular weight (e.g., 284 g/mol). Fragmentation patterns include loss of NO₂ (46 amu) or tert-butyl (57 amu) .
What strategies mitigate competing side reactions during nitro group introduction in imidazo-thiazole systems?
Advanced
Competing sulfonation or over-nitration can be minimized by:
- Low-temperature nitration (e.g., 0–5°C) to control reactivity .
- Protecting groups : Temporarily block reactive sites (e.g., sulfanyl groups) with acetyl or benzyl groups before nitration.
- Alternative nitrating agents : Use acetyl nitrate or NO₂BF₄ for milder conditions .
How does the tert-butylsulfanyl substituent influence electronic and steric properties of the imidazo-thiazole core?
Advanced
The tert-butyl group is strongly electron-donating (+I effect), which stabilizes adjacent electrophilic centers (e.g., nitro group). Steric hindrance from the bulky tert-butyl group can:
- Reduce π-stacking in crystallography, improving crystal quality .
- Alter binding affinities in biological assays by blocking specific protein pockets . Computational studies (e.g., DFT) can quantify charge distribution and steric maps .
How can researchers resolve contradictions in reported spectroscopic data for nitroimidazo-thiazole derivatives?
Q. Methodological Approach
- Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., 5-nitroimidazoles ).
- Isotopic labeling : Use ¹⁵N-labeled nitro groups to confirm assignments via 2D NMR (HSQC, HMBC) .
- Crystallography : Single-crystal XRD provides unambiguous confirmation of regiochemistry .
What computational methods are effective in predicting the bioactivity of this compound?
Q. Advanced
- Molecular docking : Study interactions with target enzymes (e.g., nitroreductases) using software like AutoDock. demonstrates docking poses for similar compounds in active sites .
- QSAR models : Corrogate electronic parameters (HOMO/LUMO, logP) with bioactivity data from analogs .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
What are the challenges in scaling up the synthesis of this compound, and how can process control address them?
Q. Advanced
- Exothermic reactions : Nitration and cyclization require precise temperature control (e.g., jacketed reactors) .
- Purification : Column chromatography is impractical at scale; switch to recrystallization (e.g., ethanol/water) or distillation .
- Process analytical technology (PAT) : Use in-line FTIR or HPLC to monitor reaction progression .
How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
